molecular formula C7H6N4O2 B13503872 3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-5-carboxylic acid

3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-5-carboxylic acid

Cat. No.: B13503872
M. Wt: 178.15 g/mol
InChI Key: MHSLZJOFEOGRFS-UHFFFAOYSA-N
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Description

3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-5-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a triazole ring fused to a pyridine ring, with a carboxylic acid group attached at the 5-position of the pyridine ring. The unique structure of this compound makes it a valuable scaffold in medicinal chemistry and other scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-5-carboxylic acid typically involves the annulation of the triazole ring to the pyridine ring. One common method involves the diazotization of 2,3-diaminopyridines or their N-substituted analogs . This process is usually performed under acidic conditions, followed by the addition of a suitable nucleophile to form the desired triazolopyridine derivative.

Another approach involves the reaction of 4-(N-Boc-amino)-1,2,3-triazole-5-carbaldehydes with cycloalkanones, acetylacetone, 1,3-cyclohexanediones, and malononitrile under reflux in acetic acid in the presence of pyrrolidine . This method results in the annulation of the pyridine ring with the formation of new derivatives of triazolopyridine.

Industrial Production Methods

Industrial production methods for this compound are typically based on the aforementioned synthetic routes. The processes are optimized for large-scale production, focusing on maximizing yield and purity while minimizing the use of hazardous reagents and conditions.

Chemical Reactions Analysis

Types of Reactions

3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines, alcohols, or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced derivatives. Substitution reactions can result in various substituted triazolopyridine derivatives.

Scientific Research Applications

3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-5-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . It can also modulate receptor activity by binding to receptor sites and altering their signaling pathways.

Comparison with Similar Compounds

3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-5-carboxylic acid is unique due to its specific structural features and chemical properties. Similar compounds include:

These similar compounds highlight the importance of structural variations in determining the unique properties and applications of this compound.

Properties

Molecular Formula

C7H6N4O2

Molecular Weight

178.15 g/mol

IUPAC Name

3-methyltriazolo[4,5-b]pyridine-5-carboxylic acid

InChI

InChI=1S/C7H6N4O2/c1-11-6-4(9-10-11)2-3-5(8-6)7(12)13/h2-3H,1H3,(H,12,13)

InChI Key

MHSLZJOFEOGRFS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=N2)C(=O)O)N=N1

Origin of Product

United States

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